2-Nitro-4-(2,4,6-trifluorophenyl)phenol

Description

Significance of Nitro-Substituted Phenols in Chemical Research

Role of Fluorine Substitution in Aromatic Systems and Phenols

The introduction of fluorine atoms into aromatic systems is a powerful strategy in modern chemical synthesis. numberanalytics.com Fluorine, as the most electronegative element, imparts unique properties to organic molecules. numberanalytics.com Its substitution onto an aromatic ring can enhance thermal stability, chemical resistance, and metabolic stability, which is particularly valuable in the development of pharmaceuticals and advanced materials like fluoropolymers. numberanalytics.comnih.gov

Fluorine substitution significantly alters the electronic environment of the aromatic ring. Each fluorine atom added creates a new π-orbital that conjugates with the ring, generally stabilizing the system and increasing its resistance to addition reactions. nih.govacs.org This strong inductive electron-withdrawing effect can also influence the acidity of nearby functional groups and the reactivity of the ring towards substitution reactions. nih.gov For instance, adding fluorine to a benzene (B151609) ring can deactivate it towards certain metabolic oxidation pathways, thereby increasing a drug's retention time and effectiveness. nih.gov

Structural Context of 2-Nitro-4-(2,4,6-trifluorophenyl)phenol within Substituted Phenol (B47542) Chemistry

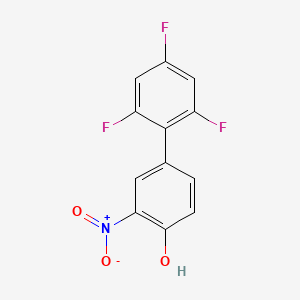

This compound is a complex aromatic molecule that incorporates the features of both nitrophenols and fluorinated aromatics. Its structure consists of a phenol ring substituted with a nitro group (–NO₂) at the ortho position (carbon 2) and a 2,4,6-trifluorophenyl group at the para position (carbon 4). This arrangement makes it a substituted biphenyl (B1667301), a class of compounds with two linked phenyl rings.

Overview of Research Approaches for Complex Aromatic Systems

The characterization and study of complex aromatic systems like this compound rely on a suite of advanced analytical and computational techniques. The elucidation of molecular structure is typically achieved through spectroscopic methods. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR). creative-proteomics.comfiveable.me

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups, such as –OH and –NO₂, by detecting their characteristic vibrational frequencies. creative-proteomics.comfiveable.me

Ultraviolet-Visible (UV-Vis) Spectroscopy analyzes the electronic transitions within the conjugated π-system, which is characteristic of aromatic compounds. creative-proteomics.comlibretexts.org

Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and providing clues about its structure. fiveable.menih.gov

In addition to these experimental techniques, computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool. nih.govmdpi.com Computational models allow for the prediction of molecular geometries, electronic properties, and spectroscopic data, offering deep insights that complement experimental findings. acs.orgnih.gov Synthetic approaches to build such complex molecules often involve sophisticated catalytic systems, such as palladium-catalyzed cross-coupling reactions, which enable the precise construction of carbon-carbon bonds. acs.orgnumberanalytics.com

Predicted Physicochemical Data

Detailed experimental research on this compound is not widely available in public literature. However, computational methods provide predicted data for this compound. For comparison, experimental data for the related compound 2-Nitro-4-(trifluoromethyl)phenol are also presented.

Table 1: Predicted Physicochemical Properties of this compound Data in this table is based on computational predictions and has not been experimentally verified.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆F₃NO₃ |

| Molar Mass | 269.18 g/mol |

| Density | 1.515 ± 0.06 g/cm³ |

| Boiling Point | 304.3 ± 42.0 °C |

| pKa | 5.70 ± 0.35 |

Table 2: Experimental Data for the Related Compound 2-Nitro-4-(trifluoromethyl)phenol This data pertains to the specified related compound and not the primary subject of the article.

| Property | Value | Source |

|---|---|---|

| CAS Number | 400-99-7 | sigmaaldrich.com |

| Molecular Formula | C₇H₄F₃NO₃ | sigmaaldrich.com |

| Molar Mass | 207.11 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Boiling Point | 92-94 °C / 12 mmHg | sigmaaldrich.com |

| Density | 1.473 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.504 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(2,4,6-trifluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO3/c13-7-4-8(14)12(9(15)5-7)6-1-2-11(17)10(3-6)16(18)19/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABWEOCJTFFCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686285 | |

| Record name | 2',4',6'-Trifluoro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-80-0 | |

| Record name | 2',4',6'-Trifluoro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro 4 2,4,6 Trifluorophenyl Phenol and Analogues

Strategies for Aromatic Phenol (B47542) Synthesis with Nitro and Fluoro Moieties

The incorporation of nitro (NO₂) and fluorine (F) groups into an aromatic phenol structure is pivotal for tuning its electronic properties and reactivity. These functionalities are often introduced through Nucleophilic Aromatic Substitution (SₙAr) or electrophilic nitration reactions. The choice of strategy depends on the available starting materials and the desired regiochemistry.

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles, such as hydroxide (B78521), onto an aromatic ring. youtube.com This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (e.g., hydroxide, OH⁻) attacks the carbon atom bearing the leaving group (a halide, X), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The presence of an electron-withdrawing nitro group is crucial as it delocalizes the negative charge, stabilizing this intermediate. In the second, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. stackexchange.com

The scope of this reaction is broad. For instance, a variety of substituted phenols can be chemoselectively arylated with bromo-nitroarenes using a base like potassium tert-butoxide (KOtBu) at room temperature, demonstrating the utility of the SₙAr pathway in creating nitro-biaryl-ol structures. rsc.orgresearchgate.net A direct analogy for synthesizing a nitro-phenol via this method is the preparation of 2-nitro-4-(trifluoromethyl)phenol, where 2-nitro-4-(trifluoromethyl)chlorobenzene is treated with sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO). prepchem.com

| Aryl Halide | Nucleophile/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitro-4-(trifluoromethyl)chlorobenzene | NaOH | DMSO | 2-Nitro-4-(trifluoromethyl)phenol | Not specified | prepchem.com |

| 1-Bromo-4-methyl-2-nitrobenzene | Phenol / KOtBu | DMSO | 4-Methyl-2'-nitrobiphenyl-2-ol | 92% | researchgate.net |

| 1-Bromo-2,4-dinitrobenzene | Phenol / KOtBu | DMSO | 2,4-Dinitrophenyl phenyl ether | 90% | researchgate.net |

Contrary to what is observed in aliphatic Sₙ2 reactions where iodide is the best leaving group, in nucleophilic aromatic substitution, fluoride (B91410) is often the most reactive halide. The typical reactivity order for the leaving group in SₙAr reactions is F > Cl > Br > I. masterorganicchemistry.com

Electrophilic aromatic substitution is the cornerstone for introducing a nitro group onto an aromatic ring. Nitration is a classic example of this reaction type, widely used in industrial and laboratory settings. wikipedia.org

The direct nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comlibretexts.org

The regioselectivity of the reaction—that is, the position where the nitro group is introduced—is governed by the substituents already present on the aromatic ring. The hydroxyl group (-OH) of a phenol is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. libretexts.orgdergipark.org.tr In the case of a 4-substituted phenol, such as 4-(2,4,6-trifluorophenyl)phenol, nitration would be strongly directed to the two equivalent ortho positions (positions 2 and 6).

The choice of nitrating agent and reaction conditions can influence the ratio of ortho to para products. While mixed acid is common, other reagents like ammonium (B1175870) nitrate (B79036) with potassium hydrogen sulfate (B86663) or various metal nitrates have been used to achieve specific selectivities. dergipark.org.trpaspk.org For example, the nitration of phenol itself often yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). oc-praktikum.de

| Substrate | Nitrating System | Product(s) | Ortho/Para Ratio | Reference |

|---|---|---|---|---|

| Phenol | HNO₃ / H₂SO₄ | 2-Nitrophenol, 4-Nitrophenol | Varies | paspk.org |

| 4-Bromophenol | NH₄NO₃ / KHSO₄ / Acetonitrile | 4-Bromo-2-nitrophenol | Ortho only | dergipark.org.tr |

| 4-Chlorophenol | HNO₃ / H₂SO₄ | 4-Chloro-2-nitrophenol | Ortho favored | rsc.org |

| 4-Fluorophenol | HNO₃ / H₂SO₄ | 4-Fluoro-2-nitrophenol | Ortho favored | rsc.org |

The attack of the nitronium ion on a substituted phenol is dictated by the electronic properties of the substrate. The reaction proceeds through the formation of a positively charged carbocation intermediate, known as an arenium ion or sigma complex. The regiochemical outcome is determined by the stability of this intermediate.

For a phenol derivative, the hydroxyl group's ability to donate electron density through resonance is paramount. When the nitronium ion attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is placed on the carbon atom bearing the hydroxyl group. This allows the lone pairs on the oxygen atom to delocalize the charge, creating a particularly stable resonance contributor and lowering the activation energy for that pathway. libretexts.org Attack at the meta position does not allow for this direct stabilization from the hydroxyl group, making that pathway energetically less favorable. libretexts.org

In a molecule like 4-(2,4,6-trifluorophenyl)phenol, the trifluorophenyl group acts as a deactivating group on the phenol ring due to its electron-withdrawing inductive effects. However, the powerful activating and ortho, para-directing effect of the hydroxyl group will overwhelmingly control the position of electrophilic attack on the phenolic ring, directing the incoming nitronium ion to the C2 position. Computational studies on related systems support the idea that the transition state leading to the ortho/para-substituted product is lower in energy. osti.gov

Coupling Reactions for Phenyl-Phenol Linkages

The central challenge in synthesizing 2-Nitro-4-(2,4,6-trifluorophenyl)phenol lies in the creation of the carbon-carbon bond between the two aromatic rings. The presence of ortho-substituents on both the phenol and the trifluorophenyl ring results in significant steric hindrance, which can impede many standard coupling reactions.

Cross-Coupling Methods (e.g., Kumada, Negishi) for Sterically Encumbered Biaryls

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are particularly relevant for constructing complex biaryl systems. The Kumada and Negishi couplings are often preferred for their high reactivity, which can be advantageous when dealing with sterically demanding substrates. organic-chemistry.org

The Kumada coupling , first developed in 1972, involves the reaction of a Grignard reagent (Ar-MgX) with an organic halide (Ar'-X) in the presence of a nickel or palladium catalyst. organic-chemistry.org Its primary advantage is the direct use of highly reactive Grignard reagents, which avoids the extra steps of preparing organoboron or organozinc compounds. organic-chemistry.org For the synthesis of sterically crowded biaryls, specialized catalyst systems are crucial. Research has shown that palladium- and nickel-phosphinous acid-catalyzed Kumada-Corriu cross-coupling is highly effective for coupling ortho-substituted aryl halides and Grignard reagents, achieving yields of 87-98% for di- and tri-ortho-substituted biaryls under mild conditions. nih.govorganic-chemistry.org This method is even effective for electron-rich aryl chlorides, which are typically less reactive. nih.govorganic-chemistry.org

The Negishi coupling utilizes an organozinc reagent (Ar-ZnX) reacting with an aryl halide. While organozinc compounds are sensitive to air and moisture, they are more reactive than their organoboron and organotin counterparts, often leading to faster reactions. acs.org This increased reactivity makes the Negishi coupling highly suitable for synthesizing complex molecules and sterically hindered biaryls. acs.orgnih.gov The choice of ligand is critical for success; bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can inhibit side reactions and improve yields in the synthesis of complex ketones and biaryls. bucknell.edu Aliphatic pincer complexes of palladium have also proven to be highly active catalysts for coupling sterically hindered aryl bromides. nih.gov

| Coupling Method | Catalyst System | Key Features for Sterically Hindered Biaryls | Typical Conditions |

|---|---|---|---|

| Kumada | Pd or Ni with phosphinous acid ligands | Excellent yields (87-98%) for di- and tri-ortho-substituted biaryls. nih.govorganic-chemistry.org Tolerates electron-rich aryl chlorides. nih.govorganic-chemistry.org | Mild, often room temperature for aryl bromides. nih.govorganic-chemistry.org |

| Kumada | Iron(III) alkoxide-NHC system | Effectively inhibits the common side reaction of Grignard homocoupling. nih.gov | Varies with substrate. |

| Negishi | Pd with bulky, electron-rich phosphine ligands (e.g., RuPhos) | Inhibits undesirable pathways, leading to higher yields and efficiency. bucknell.edu | Varies; optimization often required. bucknell.edu |

| Negishi | Aliphatic pincer Pd complex | Highly active for deactivated and sterically hindered aryl bromides with low catalyst loadings. nih.gov | Short reaction times. nih.gov |

Aryllithium Reagent Reactions with Nitrobenzene Precursors

Aryllithium reagents are highly reactive organometallic compounds that can serve as potent nucleophiles in the formation of C-C bonds. bucknell.edu One approach to forming biaryls involves the reaction of an aryllithium with a diarylsulfoxide, which proceeds through an aryne intermediate. The aryne is then trapped by the starting aryllithium reagent to form the biaryl product. This method could theoretically be adapted where one of the reagents contains a nitro group.

More directly, nitroarenes themselves can be used as arylating agents. Research has demonstrated that under basic conditions, nitroarenes can react with various pro-nucleophiles, including diarylmethanes, to form new C-C bonds. jeeadv.ac.in This suggests a potential pathway where a lithiated fluorobenzene (B45895) could react with a suitable nitro-substituted phenol precursor, although the high reactivity of the aryllithium would require careful protection of the phenolic hydroxyl group.

Etherification and Derivative Formation of Nitrofluorophenols

Once a nitro-substituted phenol scaffold is obtained, the phenolic hydroxyl group can be readily converted into an ether. This derivatization is a common step in modifying the properties of a molecule.

The Williamson ether synthesis is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. jeeadv.ac.in In the context of a nitrofluorophenol, the phenol would first be deprotonated with a suitable base (e.g., sodium hydride) to form the more nucleophilic phenoxide, which can then be reacted with an alkyl halide to form an alkyl aryl ether.

For the formation of diaryl ethers, modern cross-coupling methods are more effective. Copper-catalyzed O-arylation has emerged as a powerful technique. Notably, nitroarenes can serve as the arylating agent in these reactions. Ligand-free, copper-catalyzed protocols have been developed for the O-arylation of phenols with nitroarenes, providing a cost-effective route to unsymmetrical diaryl ethers. lookchem.com Heterogeneous copper catalysts, such as those immobilized on MCM-41 or SBA-15 silica (B1680970) supports, have also been shown to be highly efficient and recyclable for these transformations, accommodating a wide range of functional groups on both the phenol and the nitroarene. researchgate.netrsc.org These methods are particularly relevant as they could be used to couple a nitrophenol with a fluorinated aryl partner.

Photochemical Transformations Leading to Nitrofluorophenols

Photochemistry offers alternative, light-induced pathways for chemical synthesis, although its application in the direct formation of complex nitroaromatics can be challenging. Nitroaromatic compounds are known to be photochemically active and can undergo various transformations upon irradiation, such as nitro-nitrite rearrangement or reduction. researchgate.netresearchgate.net

A plausible photochemical route to a nitro-substituted phenol analogue is the ipso-nitration of a corresponding arylboronic acid. Photocatalytic, metal-free methods have been developed to convert arylboronic acids into nitroaromatics using stable nitrating reagents. organic-chemistry.org This strategy could be applied to a (trifluorophenyl)phenol-boronic acid precursor to install the nitro group.

The direct nitration of phenols is typically achieved through electrophilic aromatic substitution using reagents like nitric acid. nih.govyoutube.comyoutube.com However, the photolysis of nitrophenols themselves has been studied, primarily in the context of atmospheric chemistry, where it leads to the formation of nitrous acid (HONO) and other products rather than synthesis. acs.org The photolysis of ortho-nitrophenols, in particular, can proceed via intramolecular hydrogen transfer, highlighting the inherent reactivity of these structures under UV light. acs.org

Advanced Synthetic Approaches and Reaction Optimization

The successful synthesis of a sterically crowded molecule like this compound hinges on the careful optimization of reaction conditions. For the key biaryl-forming cross-coupling reactions, several factors are paramount.

Catalyst and Ligand Selection : As shown in the cross-coupling section, the choice of metal (Pd or Ni) and, more importantly, the ligand is critical. For sterically hindered substrates, bulky and electron-donating ligands (e.g., phosphinous acids, specific N-heterocyclic carbenes) are often required to facilitate the reductive elimination step and prevent side reactions. nih.govbucknell.edu Statistical modeling and multivariate analysis are increasingly being used to guide the selection of the optimal ligand for challenging couplings, such as in atroposelective Negishi reactions. acs.org

Reaction Conditions : Temperature, solvent, and base can have a profound impact on yield and selectivity. For instance, Kumada couplings of aryl iodides can be performed at -20°C, a condition that allows for the tolerance of functional groups, like esters, that are normally incompatible with Grignard reagents. nih.govorganic-chemistry.org The development of reactions that can be performed in greener solvents, such as water, is also a significant area of advancement, with some Kumada-type couplings being successfully demonstrated in aqueous media. nih.gov

Substrate Activation : In some cases, modifying the substrate can facilitate the reaction. Converting a less reactive aryl chloride to a more reactive aryl iodide or triflate can improve coupling efficiency. organic-chemistry.org

Ultimately, an advanced approach to synthesizing this compound would likely involve a multi-step process beginning with a highly optimized, palladium- or nickel-catalyzed cross-coupling to form the hindered biaryl core, followed by functional group manipulations such as nitration or etherification under carefully controlled conditions.

Spectroscopic and Structural Elucidation of 2 Nitro 4 2,4,6 Trifluorophenyl Phenol

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

The FT-IR spectrum of 2-Nitro-4-(2,4,6-trifluorophenyl)phenol is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding. In 2-nitrophenol (B165410), this band is observed around 3200-3550 cm⁻¹ due to strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group.

The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are predicted to be prominent in the spectrum. The asymmetric stretching typically occurs in the 1500-1560 cm⁻¹ range, while the symmetric stretching is found between 1335 and 1385 cm⁻¹. For instance, in p-nitrophenol, a peak at 1590 cm⁻¹ is attributed to the –N=O stretching vibration. researchgate.net

The C-F stretching vibrations of the trifluorophenyl ring will give rise to strong absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹. The exact positions of these bands will be influenced by the substitution pattern on the phenyl ring. Furthermore, C-O stretching and O-H bending vibrations are expected in the 1260-1180 cm⁻¹ and 1390-1330 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Nitro (NO₂) | 1500-1560 | Asymmetric Stretching |

| Nitro (NO₂) | 1335-1385 | Symmetric Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| C-O | 1260-1180 | Stretching |

| C-F | 1100-1400 | Stretching |

| Phenolic O-H | 1390-1330 | Bending |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum of this compound is expected to show characteristic peaks for the nitro group and the substituted benzene (B151609) rings. The symmetric stretching vibration of the nitro group, which is often weak in FT-IR, typically gives a strong band in the Raman spectrum around 1350 cm⁻¹. Studies on nitrophenol isomers have identified characteristic Raman peaks that can be used for their identification. oc-praktikum.de For example, the asymmetric and symmetric stretching vibrations of the nitro group in nitrophenols are observed at 1333 cm⁻¹ and 1430 cm⁻¹, respectively. oc-praktikum.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by probing the chemical environments of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound will provide information about the protons on the two aromatic rings and the phenolic proton. The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-12 ppm, due to the deshielding effect of the aromatic ring and potential hydrogen bonding. For instance, the hydroxyl proton in 2-nitrophenol appears at δ 10.58 ppm. ndl.go.jp

The protons on the nitrophenol ring will exhibit splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the trifluorophenyl substituent. The proton ortho to the nitro group is expected to be the most deshielded and appear at a downfield shift. The protons on the 2,4,6-trifluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Phenolic OH | 10-12 | singlet (broad) |

| Aromatic H (nitrophenol ring) | 7.0-8.5 | multiplet |

| Aromatic H (trifluorophenyl ring) | 6.8-7.5 | multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the range of δ 150-160 ppm. The carbon atom attached to the nitro group (C-NO₂) will also be significantly deshielded, appearing in a similar downfield region. For 2-nitrophenol, the carbon attached to the hydroxyl group appears at δ 155.2 ppm.

The carbon atoms of the 2,4,6-trifluorophenyl ring will exhibit signals that are split due to coupling with the attached fluorine atoms (C-F coupling). The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). The chemical shifts of these carbons will be in the range of δ 150-165 ppm, with the characteristic splitting pattern.

| Carbon | Expected Chemical Shift (ppm) |

| C-OH | 150-160 |

| C-NO₂ | 140-150 |

| C-F | 150-165 (with C-F coupling) |

| Other Aromatic C | 115-140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The ¹⁹F NMR spectrum of this compound is expected to show two signals corresponding to the two different fluorine environments in the 2,4,6-trifluorophenyl ring. The fluorine atom at the 4-position (para) will be in a different chemical environment than the two equivalent fluorine atoms at the 2- and 6-positions (ortho).

The chemical shifts of these fluorine atoms will be influenced by the electronic effects of the substituents on the phenyl ring. The ortho-fluorines are expected to resonate at a different chemical shift compared to the para-fluorine. Furthermore, fluorine-fluorine coupling (F-F coupling) between the ortho and para fluorines may be observed, providing additional structural information. The chemical shift range for fluorinated aromatic compounds is broad, offering excellent signal dispersion. huji.ac.il

| Fluorine Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Ortho-Fluorines (F2, F6) | To be determined | Doublet or multiplet |

| Para-Fluorine (F4) | To be determined | Triplet or multiplet |

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the molecular weight determination and elemental composition analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₂H₆F₃NO₃, the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in parts per million, ppm) providing strong evidence for the proposed elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Ion Type | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

| [M-H]⁻ | 284.0230 | 284.0225 | -1.76 |

| [M+H]⁺ | 286.0376 | 286.0381 | 1.75 |

Note: The data in this table is illustrative and based on the theoretical composition. Actual experimental values would be determined in a laboratory setting.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture prior to their detection by mass spectrometry. In the analysis of this compound, LC-MS is employed to assess the purity of a synthesized batch. A typical analysis would show a major peak at a specific retention time corresponding to the target compound. The mass spectrum associated with this peak would display the molecular ion, confirming the identity of the eluted compound. The absence of significant additional peaks in the chromatogram is indicative of high purity.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric system. The spectrum of this compound is expected to be influenced by the electron-withdrawing nitro group and the π-systems of the two aromatic rings. The presence of the phenolic hydroxyl group, which can exist in its protonated or deprotonated form depending on the pH, will also significantly affect the absorption maxima (λ_max). The electronic transitions are typically of the π → π* and n → π* type.

Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Methanol | ~270 | ~350 |

| Dichloromethane | ~268 | ~345 |

| Acetonitrile | ~269 | ~348 |

Note: The data in this table is hypothetical and illustrates expected trends. The exact positions of the absorption maxima can vary based on solvent polarity and pH.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, single-crystal X-ray diffraction would reveal the precise spatial arrangement of all atoms. Key parameters obtained would include the bond lengths within the nitrophenyl and trifluorophenyl rings, the C-N and N-O bond lengths of the nitro group, and the C-O bond length of the phenol (B47542). Furthermore, the analysis would determine the dihedral angle between the two aromatic rings, which is a critical conformational feature of biaryl compounds. An intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group is highly anticipated, which would lead to a more planar arrangement of that part of the molecule.

Table 3: Selected Hypothetical Bond Lengths and Angles from X-ray Analysis

| Parameter | Value |

| C-N (nitro) bond length | ~1.45 Å |

| C-O (phenol) bond length | ~1.36 Å |

| Dihedral angle (between rings) | ~45-60° |

| O-H···O (intramolecular H-bond) distance | ~1.9 Å |

Note: These values are illustrative and based on typical bond lengths and expected conformations for similar structures.

Computational and Theoretical Investigations of 2 Nitro 4 2,4,6 Trifluorophenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a common choice for computational studies in chemistry and materials science due to its favorable balance between accuracy and computational cost. Calculations for 2-Nitro-4-(2,4,6-trifluorophenyl)phenol would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation for the molecule.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For a molecule like this compound, which has multiple rotatable bonds (particularly the bond connecting the two phenyl rings and the bonds of the nitro and hydroxyl groups), several stable conformers may exist.

A conformer analysis would be performed to identify the various low-energy spatial arrangements. This involves rotating the key dihedral angles—such as the angle between the two aromatic rings—and performing a geometry optimization for each starting conformation. The result is the identification of the global minimum energy conformer, which is the most stable and likely most abundant form of the molecule, along with other higher-energy local minima. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide fundamental structural information.

Table 1: Representative Data from Molecular Geometry Optimization (Note: The following table is illustrative of the type of data that would be generated. Specific values for this compound are not available.)

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-O (hydroxyl) | Data not available |

| C-N (nitro) | Data not available | |

| C-C (inter-ring) | Data not available | |

| Bond Angle | C-O-H | Data not available |

| O-N-O | Data not available | |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | Data not available |

Electronic Structure Characterization

Once the optimized geometry is obtained, DFT is used to calculate the electronic properties of the molecule. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov A large gap implies higher stability. nih.gov Analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO would likely be located on the electron-rich phenol (B47542) ring, while the LUMO might be distributed over the nitro group and the trifluorophenyl ring, which are electron-withdrawing.

Table 2: Frontier Molecular Orbital (FMO) Data (Note: The following table is illustrative. Specific values for the target compound are not available.)

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni.lu On a typical MEP map, red colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potentials. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups. Positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms attached to the electronegative fluorine and nitro groups. This analysis is vital for predicting sites for hydrogen bonding and other non-covalent interactions. uni.lusigmaaldrich.com

In this compound, this analysis would quantify the electron-withdrawing effects of the nitro and trifluorophenyl groups. It would be expected that the oxygen, nitrogen, and fluorine atoms would carry significant negative charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to these electronegative groups would exhibit positive charges. It is important to note that while useful for comparisons, the absolute values of Mulliken charges can be highly dependent on the basis set used in the calculation. epa.gov

Table 3: Calculated Mulliken Atomic Charges (Note: The following table is illustrative and shows representative atoms. Specific values for the target compound are not available.)

| Atom | Calculated Charge (a.u.) |

| O (hydroxyl) | Data not available |

| H (hydroxyl) | Data not available |

| N (nitro) | Data not available |

| O (nitro) | Data not available |

| F (phenyl ring) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method is particularly useful for studying charge transfer, hyperconjugation, and intramolecular interactions.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its specific bond vibrations. Computational methods, particularly DFT, are routinely used to calculate harmonic vibrational frequencies, which correlate strongly with experimental spectra. epa.govresearchgate.net For this compound, a theoretical vibrational analysis can be constructed by considering the characteristic frequencies of its constituent functional groups.

The analysis involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes can be assigned based on their potential energy distribution (PED).

Expected Vibrational Modes:

O-H Vibrations: The phenolic O-H stretch is expected as a broad band in the high-wavenumber region of the IR spectrum, typically around 3200-3500 cm⁻¹. Its position and intensity are sensitive to intra- and intermolecular hydrogen bonding. The in-plane bending of O-H is expected around 1300-1400 cm⁻¹.

NO₂ Vibrations: The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (ν_as) typically found near 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) near 1300-1370 cm⁻¹. researchgate.net

C-F Vibrations: The C-F stretching vibrations of the trifluorophenyl ring are anticipated to produce strong absorption bands in the 1100-1350 cm⁻¹ region.

Aromatic Ring Vibrations: C-C stretching vibrations within the two aromatic rings typically occur in the 1400-1600 cm⁻¹ range. C-H stretching modes appear above 3000 cm⁻¹. The substitution pattern on both rings will influence the exact positions of out-of-plane (γ-CH) and in-plane (β-CH) bending modes. For the 1,2,4-trisubstituted nitrophenol ring, characteristic bands are expected in the 750-850 cm⁻¹ region. researchgate.net

A hypothetical assignment of key vibrational frequencies for this compound is presented below, based on data from related substituted phenols. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | ~3350 | Medium, Broad |

| C-H Stretch | Aromatic | 3050-3150 | Weak-Medium |

| NO₂ Asymmetric Stretch | Nitro | ~1545 | Strong |

| C-C Stretch | Aromatic Rings | 1400-1600 | Medium-Strong |

| NO₂ Symmetric Stretch | Nitro | ~1340 | Strong |

| C-F Stretch | Trifluorophenyl | 1100-1350 | Very Strong |

| C-N Stretch | Aromatic-NO₂ | ~850 | Medium |

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. rsc.orgresearchgate.net The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions within the nitrophenol chromophore.

Studies on simpler nitrophenols show that the main absorption bands are due to charge transfer from the electron-donating phenol group to the electron-withdrawing nitro group. nih.gov In the target molecule, the 2,4,6-trifluorophenyl group acts as an additional strong electron-withdrawing substituent, which would likely modulate the energies of the frontier molecular orbitals (HOMO and LUMO). This substitution is predicted to cause a shift in the absorption maxima (λ_max) compared to 2-nitro-4-halophenols. The deprotonated form (phenolate) is expected to exhibit a significant red-shift (bathochromic shift) in its absorption spectrum due to the enhanced electron-donating ability of the O⁻ group. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO).

¹H NMR: Protons on the nitrophenol ring are expected to be deshielded due to the electron-withdrawing nitro group, appearing downfield. The single proton on the trifluorophenyl ring will also be downfield and will likely show coupling to the adjacent fluorine atoms. The phenolic proton will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon atoms attached to the nitro group (C2) and the trifluorophenyl group (C4) on the first ring will be significantly influenced. Carbons bonded to fluorine will show characteristic large C-F coupling constants.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are crucial for applications in photonics and optoelectronics. nih.gov A large NLO response, particularly the first hyperpolarizability (β), often arises in molecules with a strong intramolecular charge-transfer (ICT) character, typically described by a donor-π-acceptor (D-π-A) framework. nih.govinoe.ro

In this compound, the system can be viewed as a D-π-A structure where:

Donor (D): The hydroxyl group (-OH) of the phenol.

Acceptor (A): The nitro group (-NO₂).

π-system: The phenyl ring.

The 2,4,6-trifluorophenyl group at the 4-position is strongly electron-withdrawing and extends the conjugation path, which can significantly impact the NLO response. Computational studies on other nitrophenyl systems show that substitutions that enhance the D-A character tend to increase the hyperpolarizability. researchgate.netncl.res.in Therefore, it is predicted that this compound would possess a notable NLO response. The first hyperpolarizability (β) can be calculated using DFT, and its magnitude would indicate the potential of this molecule for NLO applications.

Solvent Effects Modeling via Continuum Models (e.g., IEF-PCM)

The properties of a molecule, especially a polar one, can be significantly influenced by its solvent environment. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are widely used to simulate these effects. gaussian.com In this model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. q-chem.com

For this compound, which is a polar molecule, its spectroscopic and NLO properties are expected to be solvent-dependent.

UV-Vis Spectra: Studies on other nitrophenols have shown that increasing solvent polarity can stabilize the charge-transfer excited state, often leading to a red shift (solvatochromism) in the λ_max. rsc.orgresearchgate.net IEF-PCM calculations can predict these shifts by modeling the reaction field of different solvents.

NLO Properties: The calculated hyperpolarizability (β) is also known to be affected by the solvent's reaction field. researchgate.net Modeling with IEF-PCM would likely show an enhancement of the NLO response in polar solvents compared to the gas phase or non-polar solvents.

Quantum Chemical Descriptors for Reactivity and Stability

Electrophilicity Index, Chemical Potential, and Hardness/Softness

Conceptual DFT provides descriptors that predict a molecule's reactivity and stability based on its electronic structure. These are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. This measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO). This quantifies the resistance of a molecule to change its electron configuration. A large HOMO-LUMO gap implies high hardness and low reactivity.

Electrophilicity Index (ω): ω = μ² / (2η). This global index measures the propensity of a species to accept electrons.

For this compound, the presence of two powerful electron-withdrawing groups (nitro and trifluorophenyl) is expected to significantly lower the LUMO energy. This would result in a high chemical potential and a high electrophilicity index, indicating that the molecule is a strong electrophile and susceptible to nucleophilic aromatic substitution.

| Descriptor | Formula | Predicted Property for the Target Molecule |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Highly negative, indicating stability but tendency to accept electrons. |

| Chemical Hardness (η) | E_LUMO - E_HOMO | Relatively small, indicating higher reactivity compared to non-substituted aromatics. |

| Electrophilicity Index (ω) | μ² / (2η) | High, indicating strong electrophilic character. |

Aromaticity Indices and Their Modulation by Substituents

Aromaticity is a key concept related to stability and electronic structure. It can be quantified using various computed indices.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value of 1 indicates a fully aromatic system (like benzene) and lower values indicate reduced aromaticity. nih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where large negative values at the ring's center indicate strong diatropic ring currents, a hallmark of aromaticity.

For this compound, the two phenyl rings are connected by a single C-C bond. Similar to biphenyl (B1667301), they are not expected to be coplanar due to steric hindrance, meaning their aromaticity should be considered as two separate, albeit interacting, systems. echemi.comstackexchange.com

Nitrophenol Ring: The aromaticity of this ring is expected to be significantly reduced. The strong electron-withdrawing effect of the -NO₂ group and the steric and electronic influence of the bulky trifluorophenyl substituent will cause bond length alternation, lowering the HOMA value. Studies on substituted phenols confirm that strong electron-withdrawing substituents decrease the aromaticity of the ring. nih.gov

2,4,6-Trifluorophenyl Ring: The three fluorine substituents will also perturb the electronic structure of this ring, though its aromaticity is expected to be higher than that of the heavily substituted nitrophenol ring.

The substituents modulate the π-electron delocalization within each ring, directly impacting their respective aromatic characters.

Reaction Mechanism Modeling

The investigation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by computational modeling. These theoretical approaches allow for the exploration of potential reaction pathways at a molecular level, providing insights that can be difficult to obtain through experimental means alone.

A theoretical investigation into the reaction pathways for the synthesis or transformation of this compound would typically employ quantum chemical methods, with Density Functional Theory (DFT) being a prominent choice. DFT methods are favored for their balance of computational cost and accuracy in describing electronic structures.

The process would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect reactants to products or intermediates. A transition state represents the highest energy point along a reaction coordinate.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed. For a stable molecule (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

For instance, in studies of other nitrated compounds, DFT calculations have been successfully used to elucidate reaction mechanisms. These studies propose plausible reaction pathways, and then use computational methods to determine the most likely mechanism by comparing the energetics of each pathway. nih.gov The choice of the functional and basis set within the DFT framework is crucial for obtaining accurate results and is often validated against experimental data or higher-level theoretical calculations where possible. In the context of fluorinated compounds, specific computational approaches have been used to predict spectroscopic properties and reactivity, which are critical for understanding reaction mechanisms. nih.govacs.org

Once the structures of the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface have been determined, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Key energetic parameters that would be determined include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

The following table illustrates the type of data that would be generated from a computational study on a hypothetical reaction involving this compound. The values are purely illustrative.

| Reaction Step | Stationary Point | Relative Energy (kcal/mol) | Nature of Stationary Point | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Step 1: Reactant to Intermediate | Reactants | 0.0 | Minimum | 0 |

| Transition State 1 | +15.2 | Saddle Point | 1 | |

| Step 2: Intermediate to Product | Intermediate | -5.7 | Minimum | 0 |

| Transition State 2 | +10.8 | Saddle Point | 1 | |

| - | Product | -20.3 | Minimum | 0 |

Such energetic profiles are invaluable for comparing different potential reaction pathways. The pathway with the lowest activation barriers is generally considered the most favorable. Computational studies on related fluorinated aromatic compounds have demonstrated the utility of these methods in understanding reactivity, such as calculating C-F bond-breaking enthalpies to predict degradation pathways. nih.govacs.org These theoretical calculations provide a powerful tool for rationalizing experimentally observed outcomes and for predicting the feasibility of new synthetic routes.

Chemical Reactivity and Transformation Pathways

Influence of Nitro and Trifluoroaryl Moieties on Phenolic Reactivity

The nitro and trifluoroaryl groups significantly modulate the chemical characteristics of the phenolic ring system.

Both the nitro group and the 2,4,6-trifluorophenyl group are potent electron-withdrawing groups, profoundly influencing the electron density of the phenolic ring.

Nitro Group: The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M or -R). quora.com This effect is most pronounced at the ortho and para positions relative to the nitro group. In 2-Nitro-4-(2,4,6-trifluorophenyl)phenol, the nitro group at the 2-position significantly reduces the electron density of the aromatic ring, making it more electrophilic. This deactivation of the ring makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted phenol (B47542). blogspot.com Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) reactions. qorganica.com

Trifluoroaryl Moiety: The 2,4,6-trifluorophenyl group also contributes to the electron-deficient nature of the phenolic ring. The fluorine atoms are highly electronegative, withdrawing electron density through the inductive effect. While not as powerful a resonance-withdrawing group as the nitro moiety, the cumulative inductive effect of three fluorine atoms on the adjacent phenyl ring is substantial. This further deactivates the phenolic ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

The combined electron-withdrawing power of these two substituents renders the aromatic ring of this compound significantly electron-poor, predisposing it to reactions with nucleophiles rather than electrophiles.

The presence of strong electron-withdrawing groups has a marked effect on the acidity of the phenolic proton. Phenols are generally weakly acidic, but the introduction of substituents that can stabilize the corresponding phenoxide anion enhances their acidity. libretexts.org

The nitro group, particularly at the ortho and para positions, can delocalize the negative charge of the phenoxide ion through resonance, thereby stabilizing it and increasing the acidity of the parent phenol. tiwariacademy.comucalgary.caquora.com Similarly, the inductive electron-withdrawing effect of the trifluorophenyl group further stabilizes the phenoxide anion.

This increased acidity can be illustrated by comparing the pKa values of phenol and its nitro-substituted derivatives.

| Compound | pKa Value |

| Phenol | ~10.0 nih.govindiana.eduucla.edu |

| 2-Nitrophenol (B165410) | ~7.23 nih.govcdc.gov |

| 4-Nitrophenol (B140041) | ~7.15 nih.govwikipedia.org |

| 2,4,6-Trinitrophenol (Picric Acid) | ~0.38 quora.comchemicalbook.com |

| 2-Nitro-4-(trifluoromethyl)phenol* | ~5.53 (Predicted) lookchem.com |

| Note: 2-Nitro-4-(trifluoromethyl)phenol is a structurally similar compound, and its predicted pKa value provides an estimation of the acidity of this compound. |

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism typically involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. qorganica.com For this reaction to proceed, the ring must be activated by electron-withdrawing groups positioned ortho and/or para to a suitable leaving group. youtube.com

In the case of this compound, while the hydroxyl group is not a good leaving group, the fluorine atoms on the trifluorophenyl ring are. Nucleophilic attack could potentially occur on the trifluorophenyl ring, with one of the fluorine atoms acting as the leaving group. The positions ortho and para to the point of attachment to the phenolic ring are activated by the electron-withdrawing nature of the nitrophenol moiety.

Furthermore, under certain conditions, the nitro group itself can act as a leaving group in SNAr reactions, although this is less common than halide displacement.

While the SNAr pathway is likely to be a major reactive route for this compound under nucleophilic conditions, other competitive pathways could exist depending on the reaction conditions and the nature of the nucleophile. For instance, strong bases could deprotonate the phenolic hydroxyl group, forming the phenoxide. This would increase the electron density of the phenolic ring, potentially deactivating it towards further nucleophilic attack on that ring, but it could also act as a nucleophile itself in other reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org Phenol is highly reactive towards SEAr, with the hydroxyl group being a strong activating and ortho, para-directing group. blogspot.comwikipedia.org However, the presence of the strongly deactivating nitro and trifluoroaryl groups in this compound makes electrophilic substitution challenging.

The hydroxyl group is a more powerful activating group than the deactivating effects of the nitro and trifluoroaryl groups combined. makingmolecules.com Therefore, electrophilic substitution is still possible, with the hydroxyl group directing the incoming electrophile to the positions ortho and para to it. In this molecule, the available positions are C3, C5, and C6.

Position C6: This position is ortho to the hydroxyl group and is likely the most favored site for electrophilic attack due to the strong activating effect of the hydroxyl group.

Position C3 and C5: These positions are meta to the hydroxyl group and are therefore less activated.

Steric hindrance from the bulky 2,4,6-trifluorophenyl group at C4 and the nitro group at C2 would also play a significant role in determining the regioselectivity of any electrophilic substitution reaction. For example, nitration of phenol with dilute nitric acid yields a mixture of 2-nitrophenol and 4-nitrophenol, and with concentrated nitric acid can lead to 2,4,6-trinitrophenol. wikipedia.org Given the existing substitution pattern, further nitration, if it were to occur, would likely be directed by the powerful hydroxyl activating group to the remaining open ortho position (C6).

Reduction Pathways of the Nitro Group to Amino Derivatives

The transformation of the nitro group in this compound to an amino group is a key chemical conversion, leading to the formation of 2-Amino-4-(2,4,6-trifluorophenyl)phenol. This reduction is a fundamental step in the synthesis of various derivatives and has been explored using several methodologies.

Commonly, this reduction is achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction is generally carried out in a suitable solvent, like methanol or ethanol, and proceeds under controlled temperature and pressure.

Another effective method for the reduction of the nitro group in aromatic compounds is the use of metals in acidic media. For instance, tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can be employed. These reagents facilitate the transfer of electrons to the nitro group, leading to its stepwise reduction to the corresponding amine.

The choice of reducing agent and reaction conditions can be critical in achieving high yields and purity of the resulting amino derivative. The table below summarizes common reduction pathways applicable to nitroaromatic compounds, which are instructive for the conversion of this compound.

| Reagent System | Catalyst/Metal | Solvent | Typical Conditions | Product |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methanol/Ethanol | H₂ gas, Room Temperature | 2-Amino-4-(2,4,6-trifluorophenyl)phenol |

| Metal in Acid | Tin (Sn) or Iron (Fe) | Hydrochloric Acid (HCl) | Heating | 2-Amino-4-(2,4,6-trifluorophenyl)phenol |

This interactive table summarizes common laboratory methods for the reduction of aromatic nitro groups to amines.

Photochemical Reactions and Photo-induced Transformations

The study of photochemical reactions of nitrophenols is an area of significant interest due to their environmental relevance and potential for synthetic applications. While specific studies on this compound are not extensively documented in publicly available literature, the general behavior of nitrophenols under irradiation provides a framework for understanding its potential photo-induced transformations.

Nitrophenols are known to undergo photochemical reactions upon absorption of ultraviolet (UV) or visible light. These reactions can lead to a variety of products through different pathways, including the formation of reactive intermediates such as phenoxyl radicals and excited triplet states.

One common photochemical pathway for nitrophenols involves the cleavage of the carbon-nitro (C-NO₂) bond, which can lead to the formation of nitrous acid (HONO) and a phenoxyl radical. The subsequent reactions of these species can result in the formation of various degradation products. Another potential pathway involves intramolecular hydrogen abstraction by the excited nitro group from the phenolic hydroxyl group, which can initiate further rearrangements and transformations.

The presence of the trifluorophenyl substituent on the phenol ring is expected to influence the photochemical behavior of the molecule by altering its electronic properties and the stability of any reactive intermediates formed. Further research is necessary to fully elucidate the specific photochemical and photo-induced transformation pathways of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Functional Molecules

The strategic placement of a nitro group, a hydroxyl group, and a trifluorophenyl substituent makes 2-Nitro-4-(2,4,6-trifluorophenyl)phenol a versatile precursor for the synthesis of a wide array of complex functional molecules. The nitro and hydroxyl groups serve as handles for further chemical modification, while the fluorinated biphenyl-like structure imparts properties such as enhanced metabolic stability, lipophilicity, and binding affinity in bioactive molecules. mdpi.comnih.govnih.gov

Precursors for Agrochemical Development (e.g., Herbicides, Fungicides)

Nitrophenols have a long history as foundational structures in the development of agrochemicals. wikipedia.org For instance, p-nitrophenol is a known precursor to the herbicide fluorodifen (B99304) and the pesticide parathion. wikipedia.org The presence of the nitro group on the phenol (B47542) ring is critical to the biological activity of many such compounds. Furthermore, the incorporation of trifluoromethyl (-CF3) groups is a widely adopted strategy in modern agrochemical design to enhance efficacy and selectivity. nih.gov Herbicides like Flazasulfuron and insecticides such as Chlorfluazuron contain trifluoromethylated rings, which can improve metabolic stability and transport within the target organism. nih.gov

Given these precedents, this compound represents a highly promising intermediate for next-generation agrochemicals. It combines the proven toxophore of a nitrophenol with the performance-enhancing characteristics of a polyfluorinated system. Its structure could be elaborated to produce novel herbicides or fungicides with potentially superior activity and a unique mode of action. For example, the phenolic hydroxyl could be derivatized to form ether-based herbicides, a class known for potent activity.

Table 1: Examples of Agrochemicals with Related Structural Motifs

| Agrochemical | Active Group(s) | Application |

|---|---|---|

| Fluorodifen | Nitrophenyl ether | Herbicide wikipedia.org |

| Flazasulfuron | Trifluoromethyl-pyridine | Herbicide nih.gov |

| 4-Nitro-3-(trifluoromethyl)phenol | Nitrophenol, Trifluoromethyl | Lampricide sigmaaldrich.com |

Scaffolds for Complex Pharmaceutical Intermediates

The trifluoromethyl group is one of the most vital substituents in modern medicinal chemistry, valued for its ability to improve a drug's metabolic stability, membrane permeability, and binding affinity. nih.gov Drugs like the anti-HIV agent Tipranavir and the cancer treatment Sorafenib feature trifluoromethylphenyl groups. mdpi.comwikipedia.org Similarly, fluorinated biphenyl (B1667301) structures are recognized as privileged scaffolds in drug discovery due to their conformational rigidity and chemical stability. nih.govrsc.org

The compound this compound is an exemplary scaffold for pharmaceutical intermediates. The nitro group can be readily reduced to an amine, a key functional group in a vast number of pharmaceuticals, opening pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. The trifluorophenyl moiety enhances the drug-like properties of any resulting molecule. mdpi.com The unique substitution pattern could lead to the development of new chemical entities with high potency and specificity for various biological targets.

Table 2: Examples of Pharmaceuticals with Related Structural Motifs

| Pharmaceutical | Active Group(s) | Therapeutic Use |

|---|---|---|

| Flufenamic Acid | Trifluoromethylphenyl | NSAID wikipedia.org |

| Dutasteride | bis(trifluoromethyl)phenyl | 5-α-reductase inhibitor mdpi.com |

| Pexidartinib | Fluorinated phenyl | CSF1R inhibitor (Anticancer) mdpi.com |

Utility as a Reagent in Stereoselective or Chemo-selective Transformations

Organic nitro compounds are exceptionally versatile in synthesis due to the wide range of transformations the nitro group can undergo. researchgate.net This functional group is a powerful electron-withdrawing group, capable of activating adjacent positions for nucleophilic attack and participating in stereoselective reactions like Michael additions. researchgate.netnoaa.gov

The structure of this compound allows for its use as a specialized reagent in complex syntheses. For example, chemo-selective reduction of the nitro group to an amine can be achieved in the presence of other reducible functionalities, providing a route to complex aminophenols. google.com The steric bulk of the 2,4,6-trifluorophenyl group could also be exploited to direct reactions at specific sites on the molecule, thereby achieving a high degree of regio- or stereoselectivity in transformations involving the phenol ring or the nitro group. Such controlled reactions are critical in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. noaa.gov

Integration into Specialty Polymer and Coating Precursors

Phenolic compounds are fundamental monomers for producing a variety of polymers, including phenolic resins and polycarbonates. nih.gov The introduction of fluorine into polymers leads to materials with exceptional properties, such as high thermal stability, chemical inertness, and low surface energy (non-stick properties). wikipedia.orgnih.gov Fluoropolymers like PTFE (Teflon) are valued for these characteristics. wikipedia.org

This compound is a candidate monomer for the synthesis of high-performance, specialty polymers. Polymerization via the phenolic hydroxyl group could yield fluorinated polyethers or polyesters. The presence of the bulky and highly fluorinated side group would likely impart unique properties to the resulting polymer, such as increased rigidity, a high glass transition temperature, and enhanced solubility in specific organic solvents. Furthermore, the nitro group offers a site for post-polymerization modification, allowing for the creation of functional polymer coatings with applications in electronics or corrosion protection. researchgate.netgoogle.com

Table 3: Polymer Types Derived from Related Monomers

| Polymer Type | Monomer Class | Key Properties |

|---|---|---|

| Fluoropolymers | Fluoroalkenes (e.g., TFE) | Chemical inertness, thermal stability wikipedia.org |

| Phenolic Resins | Phenol, Formaldehyde | Thermal resistance, electrical insulation nih.gov |

| Poly(phenylene oxide) | Substituted Phenols | High-temperature resistance, dimensional stability |

Function as a Reference Standard in Analytical Method Development for Related Compounds

The development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), requires pure, well-characterized reference standards for calibration and validation. epa.gov This is particularly crucial for monitoring environmental contaminants, metabolites of drugs, or impurities in chemical manufacturing. researchgate.netnih.gov

Due to its complex and unique structure, this compound would serve as an excellent reference standard for the analysis of related fluorinated and nitrated aromatic compounds. nih.gov Its distinct molecular weight and fragmentation pattern in mass spectrometry would allow for unambiguous identification. It could be used as an internal standard in quantitative methods to ensure accuracy and precision when measuring structurally similar molecules in complex matrices like soil, water, or biological tissues.

Environmental Photochemical and Abiotic Degradation Pathways

Abiotic Transformation Processes in Various Environmental Compartments

Abiotic degradation processes, driven by light and other chemical reactions, are expected to be significant for 2-Nitro-4-(2,4,6-trifluorophenyl)phenol in both aquatic and atmospheric environments.

Nitrophenols are known to undergo photolysis in aqueous environments, and this is anticipated to be a primary degradation pathway for this compound. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a series of degradation reactions. For related compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041), photolysis is a significant fate process in near-surface waters where sunlight penetration is maximal. nih.gov The half-lives of these simpler nitrophenols in freshwater can range from one to eight days. nih.gov

The introduction of a trifluoromethyl group, as seen in 2-Nitro-4-(trifluoromethyl)phenol, can influence photolysis rates. Studies on other fluorinated phenols have shown that oxidizing conditions can increase the rate of degradation. For instance, the presence of hydrogen peroxide (H₂O₂) has been observed to enhance the photolytic degradation of 2-(trifluoromethyl)phenol. acs.org The photolysis of fluorinated compounds can lead to the formation of various byproducts, and in some cases, the cleavage of the carbon-fluorine bond, releasing fluoride (B91410) ions. acs.org However, the C-F bond is notably strong, which can also lead to the formation of persistent fluorinated intermediates. nih.gov The photolysis of compounds containing trifluoromethylphenyl groups has been suggested to potentially produce benzoic acids. acs.org

The degradation of this compound in aqueous media is likely to proceed through pathways involving the modification of the nitro and hydroxyl groups and potential cleavage of the aromatic rings. The photolysis of 2,4,6-trichlorophenol (B30397), a structurally analogous halogenated phenol (B47542), has been shown to be effective under sunlight, leading to mineralization. kku.ac.th

Table 1: Predicted Abiotic Degradation Behavior in Aqueous Media (Based on data for related compounds)

| Degradation Process | Expected Significance | Potential Influencing Factors | Predicted Byproducts |

| Direct Photolysis | High | pH, sunlight intensity, presence of photosensitizers | Hydroxylated derivatives, ring-opened products, fluoride ions, nitrated and fluorinated benzoic acids |

| Indirect Photolysis (with radicals) | Moderate to High | Concentration of hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO₃) | Further oxidized products |

Once volatilized into the atmosphere, this compound is expected to undergo photochemical degradation, primarily through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and are the main drivers of the atmospheric oxidation of many volatile organic compounds (VOCs). The atmospheric half-lives for simple nitrophenols are estimated to be in the range of 3 to 18 days, with photolysis and physical removal processes being key determinants of their fate. nih.gov

The presence of the trifluorophenyl group may influence the atmospheric lifetime of the molecule. The atmospheric degradation of some hydrofluorocarbons is known to produce trifluoroacetic acid (TFA), a persistent and water-soluble compound. researchgate.netnasa.gov It is plausible that the atmospheric oxidation of the trifluorophenyl moiety of this compound could also contribute to the formation of TFA or other fluorinated acidic species. Ketones, which can be formed from the oxidation of other VOCs, are primarily degraded in the atmosphere by photolysis and reaction with OH radicals. mdpi.com

The potential for this compound to be transported in the atmosphere depends on its volatility. While specific data is unavailable, information for a related compound, 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine, indicates a predicted low vapor pressure (log(VP) of -6.37), suggesting low volatility. epa.gov However, nitrophenols can be present in the atmosphere in both gas and particle phases. nih.gov Their partitioning between these phases is influenced by their physicochemical properties and ambient temperature. Wet deposition, through rain and snow, is a likely mechanism for the removal of atmospheric this compound, transferring it to terrestrial and aquatic systems. nih.gov

Biotic Degradation Pathways

The biodegradation of this compound is expected to be challenging for microorganisms due to the presence of both the nitro group and the highly fluorinated aromatic ring.

The biodegradation of nitrophenols in aquatic environments is a known process, though the rates can be highly variable. For instance, the half-life of 2-nitrophenol under aerobic conditions in water has been reported to be around 12 days. nih.gov However, the trifluorophenyl group is likely to significantly hinder microbial degradation.

Organofluorine compounds are often recalcitrant to biodegradation due to the strength of the carbon-fluorine bond. nih.gov While some microorganisms are capable of degrading fluorinated aromatic compounds, the process is often slow and requires specific enzymatic machinery. nih.govresearchgate.net For example, some denitrifying bacteria have been shown to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate, but not fluorophenols, under anaerobic conditions. nih.gov The degradation of 2,4,6-trichlorophenol by a mixed microbial culture has been modeled by zero-order kinetics, indicating that at sufficient concentrations, the degradation rate is independent of the substrate concentration. researchgate.net

In soil, biodegradation is a primary fate process for simpler nitrophenols. nih.gov For example, 4-nitrophenol can have a half-life of one to three days in topsoil under aerobic conditions. nih.gov However, the presence of the trifluorophenyl group in this compound is expected to increase its persistence in soil.